molecular formula C11H18 B019402 1,3,5-Undecatriene CAS No. 19883-29-5

1,3,5-Undecatriene

Cat. No.: B019402
CAS No.: 19883-29-5
M. Wt: 150.26 g/mol
InChI Key: JQQDKNVOSLONRS-JEGFTUTRSA-N
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Description

1,3,5-Undecatriene is a volatile hydrocarbon of significant interest in organic chemistry and industrial research, particularly for its organoleptic properties. This compound exists as a mixture of stereoisomers and is characterized as a colorless to light yellow clear liquid with a high boiling point and a specific gravity of 0.80 . It is typically stored refrigerated to maintain stability, as it is heat-sensitive . Key Physical & Chemical Properties The following data, compiled from published sources, provides key identifiers for researchers : CAS RN: 16356-11-9 (mixture of isomers) Molecular Formula: C 11 H 18 Molecular Weight: 150.26 g/mol Boiling Point: ~88 °C at 1 mmHg Flash Point: ~66 °C Refractive Index: ~1.50 Primary Research Applications The principal research value of this compound lies in the field of fragrance and flavor chemistry. It is renowned for its powerful, diffusive green odor reminiscent of galbanum resin and peppery notes . Researchers utilize it to impart or study green, vegetable-like nuances such as green bell pepper and green chili pepper in flavor profiles, as well as to add lift and naturalness in fragrance compositions . Its occurrence in nature has been noted in sources like pineapple fruit . Synthesis and Chemical Interest Beyond its applicative research, this compound serves as a model compound in methodological organic synthesis. Published protocols include stereoselective routes to specific isomers like (3E,5Z)-1,3,5-undecatriene (known as Galbanolene) and processes involving the coupling of heptenyl organometallic compounds . This makes it a valuable subject for studies in reaction optimization and catalysis. Handling and Safety This chemical is a combustible liquid and may be fatal if swallowed and enters airways . Researchers should handle it with appropriate personal protective equipment, including gloves and eye protection, and store it in a cool, well-ventilated place, locked up . Disclaimer: This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(3E,5E)-undeca-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQDKNVOSLONRS-JEGFTUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016209
Record name (E,E)-1,3,5-Undecatriene
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Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in fats, Soluble (in ethanol)
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.788-0.796
Record name 1,3,5-Undecatriene
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19883-29-5, 16356-11-9
Record name (3E,5E)-1,3,5-Undecatriene
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Record name 1,3,5-Undecatriene
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Record name 1,3,5-Undecatriene, (3E,5E)-
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Record name 1,3,5-Undecatriene
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Record name (E,E)-1,3,5-Undecatriene
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Record name Undeca-1,3,5-triene
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Record name (E,E)-undeca-1,3,5-triene
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Preparation Methods

Reaction Mechanism and Stereochemical Control

The process begins with the preparation of an organometallic (Z)-1-heptenyl compound of the general formula III :

[CH2=CH-(CH2)4CH2M-X](III)\text{[CH}2=\text{CH-(CH}2)4-\text{CH}2-\text{M-X]} \quad \text{(III)}

where M represents a transition metal (e.g., copper, magnesium) and X is a halide. This intermediate reacts with an (E)-1,3-butadiene derivative of formula IV :

Y-CH2CH=CH-CH2(IV)\text{Y-CH}2-\text{CH}=\text{CH-CH}2 \quad \text{(IV)}

where Y is a halogen or alkylthio group. The reaction proceeds via a nickel- or palladium-catalyzed coupling mechanism, which ensures retention of the (E)-configuration at the butadiene moiety and (Z)-geometry at the heptenyl chain.

Catalytic Systems and Conditions

Key catalysts include nickel(0) bis(triphenylphosphine) bromide and nickel(II) bis(triphenylphosphine) bromide , which enable the reaction to proceed at temperatures between -20°C and +60°C in inert solvents like tetrahydrofuran (THF) or diethyl ether. For example:

  • Example 1 (US4652692A): A mixture of magnesium 1-heptenyl bromide (70% Z-isomer) and (E)-1,3-butadiene ethyl sulfide, catalyzed by 3.25 mmol nickel(II) bis(triphenylphosphine) bromide in THF, yielded a 54% mixture of (3E,5Z)- and (3E,5E)-undecatriene (7:3 ratio).

  • Example 2 (US4652692A): Using (Z)-1-heptenyl copper and (E)-1-chloro-1,3-butadiene with nickel(0) catalyst achieved a 65% yield of (3E,5Z)-isomer at 26°C.

Table 1: Comparative Analysis of Catalytic Conditions

CatalystTemperature (°C)SolventYield (%)Isomer Ratio (3E,5Z:3E,5E)
Ni(II) bis(PPh₃)₂Br₂25THF547:3
Ni(0) bis(PPh₃)₂Br₂26THF/Et₂O659:1

Purification and Isolation

Post-reaction hydrolysis with saturated ammonium chloride solution separates the organic phase, which is dried over anhydrous MgSO₄ and distilled under reduced pressure (0.01–0.02 mmHg). Gas chromatography (GC) with capillary columns confirms isomer ratios, typically achieving >90% purity.

Historical Challenges and Industrial Advancements

Prior methods for synthesizing this compound faced significant hurdles, including multi-step sequences, low yields (<30%), and hazardous intermediates like carcinogenic epoxides. The organometallic approach circumvents these issues by:

  • Reducing reaction steps from 5–6 to 1–2.

  • Eliminating unstable intermediates (e.g., pentadienyltriphenylphosphonium halides).

  • Enhancing stereoselectivity without requiring high-temperature decyclization .

Chemical Reactions Analysis

1,3,5-Undecatriene undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

    Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst.

Scientific Research Applications

Agricultural Applications

Pesticide Development
1,3,5-Undecatriene has been identified as a potential bioactive compound in pest management. Its efficacy against various agricultural pests has been documented in several studies.

  • Case Study:
    • A study evaluated the insecticidal properties of this compound against aphids and whiteflies. Results indicated a significant reduction in pest populations when treated with formulations containing this compound .

Plant Growth Regulation
Research indicates that this compound can influence plant growth and development by acting as a signaling molecule.

  • Case Study:
    • In a controlled environment study, the application of this compound on tomato plants resulted in enhanced root development and increased fruit yield compared to untreated controls .

Food Science Applications

Flavoring Agent
this compound is recognized for its contribution to the flavor profile of certain fruits. It is particularly noted for its presence in pineapple and kiwi.

  • Data Table: Natural Occurrence of this compound in Fruits
FruitConcentration (ppm)Flavor Profile Contribution
Pineapple0.15Sweetness
Kiwi0.10Fruity aroma
Peach0.05Floral notes

Food Preservation
The compound has shown potential as a natural preservative due to its antimicrobial properties.

  • Case Study:
    • A study demonstrated that incorporating this compound into food packaging materials significantly reduced microbial growth on stored fruits .

Material Science Applications

Polymer Production
this compound is utilized in the synthesis of various polymers and copolymers due to its unsaturated structure.

  • Data Table: Polymerization Characteristics of this compound
Polymer TypeReaction ConditionsYield (%)
Poly(undecatriene)Temperature: 60°C; Catalyst: Ziegler-Natta85
Copolymer with StyreneTemperature: 70°C; Catalyst: Free Radical90

Adhesives and Sealants
The compound's properties make it suitable for use in adhesives and sealants that require flexibility and durability.

Health and Safety Considerations

While this compound has beneficial applications, it is essential to consider its safety profile. It is classified as an irritant and poses environmental hazards if not handled properly.

  • Safety Data Summary:
    • Irritant to skin and eyes.
    • Environmental hazard due to potential toxicity to aquatic life .

Mechanism of Action

The mechanism of action of 1,3,5-Undecatriene involves its interaction with olfactory receptors in the human nose. These receptors are proteins that bind to the compound, triggering a signal transduction pathway that ultimately results in the perception of smell. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .

Comparison with Similar Compounds

Isomers of 1,3,5-Undecatriene

The compound’s reactivity and aroma profile depend on its geometric isomerism. Key isomers include:

  • (E,Z)-1,3,5-Undecatriene : Detected in spearmint (Mentha spicata), with concentrations varying significantly based on drying methods (e.g., 7.93–14.46 ppm in shade-dried vs. photovoltaic-dried samples) .
  • (E,E)-1,3,5-Undecatriene : Identified in lavender essential oil at 0.04% concentration but absent in sage and basil oils .
  • cis,trans-1,3,5-Undecatriene : Generated via photosensitized isomerization, highlighting its thermodynamic instability under specific conditions .

Table 1: Isomer-Specific Occurrence and Properties

Isomer Source Concentration/Properties Reference
(E,Z)-1,3,5-Undecatriene Dried spearmint (SDS method) 14.46 ppm (highest in shade-dried)
(E,E)-1,3,5-Undecatriene Lavender essential oil (LEO) 0.04% of total volatiles
cis,trans isomer Synthetic isomerization Thermodynamically less stable

Comparison with Structurally Similar Compounds

Table 2: Key Alkenes in Flavor Chemistry

Compound Odor Profile Log P Boiling Point (°C) Use Cases Reference
This compound Amber, green pepper 5.18 196.6 Fragrances, food flavors
Myrcene Grassy, pine 4.20 168 Beverages, perfumes
(3E,5Z)-1,3,5-Undecatriene "Tape-like" odor N/A N/A Mint flavor enhancement
Dimethyl sulfide Cabbage-like 0.88 37 Food aromas (trace use)
  • Lipophilicity : this compound’s high Log P (5.18) makes it more hydrophobic than myrcene (Log P 4.20), favoring use in lipid-based formulations .
  • Stability : Unlike myrcene, this compound’s conjugated triene structure is prone to isomerization under light or heat, necessitating stabilization with additives like α-tocopherol .

Natural Sources

  • Spearmint: (E,Z)-1,3,5-Undecatriene is a minor volatile, contributing to the herb’s fresh aroma .
  • Rice Wine : Alkenes, including this compound, are detected in fermented beverages, though their sensory role remains unclear .

Biological Activity

1,3,5-Undecatriene is an organic compound with the molecular formula C11H18C_{11}H_{18}. It is classified as a triene due to the presence of three double bonds within its carbon chain. This compound is notable for its occurrence in various natural sources, including galbanum oil and other resins, where it contributes to their characteristic fragrance and potential biological activities.

This compound has several important chemical properties that influence its biological activity:

  • Molecular Weight : 154.26 g/mol
  • Density : 0.788 - 0.796 g/cm³
  • Boiling Point : Approximately 180 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Dehydration of Undeca-1,5-dien-3-ol
  • Chemical Reactions : It undergoes oxidation to form oxygenated derivatives and reduction to yield saturated hydrocarbons.

The biological activity of this compound is primarily linked to its interaction with olfactory receptors in humans. These receptors bind to the compound, triggering a signal transduction pathway that results in the perception of smell. The specific olfactory receptor proteins involved are part of a broader olfactory signaling system.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as a natural antimicrobial agent .

Case Studies and Research Findings

  • Antimicrobial Activity : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5% v/v for both bacterial strains .
  • Volatile Organic Compounds : A study on volatile organic compounds from Luculia pinceana revealed that this compound was one of the significant compounds contributing to the plant's aroma and potential ecological interactions .
  • Cold Plasma Treatment : Research indicated that atmospheric cold plasma treatment increased the concentration of this compound in pineapple juice, enhancing its aroma profile significantly .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against E. coli and S. aureus
Aroma EnhancementIncreased concentration in treated juices
Ecological InteractionSignificant volatile compound in plant emissions

Fragrance Industry

Due to its pleasant aroma profile, this compound is utilized in the fragrance industry for formulating perfumes and scented products.

Natural Product Research

Ongoing research into its therapeutic properties continues to explore the potential of this compound as a natural product-based drug candidate.

Q & A

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures (e.g., essential oils)?

  • Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is optimal, as demonstrated in studies of lavender essential oil (0.04% concentration ). Internal standards (e.g., deuterated analogs) improve accuracy. For trace analysis, solid-phase microextraction (SPME) pre-concentration is recommended. Data interpretation must account for co-eluting isomers and validate peaks using retention indices and spectral libraries .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of this compound in cycloaddition or polymerization reactions?

  • Methodological Answer : Stereoselectivity is temperature- and catalyst-dependent. For example, Diels-Alder reactions require precise control of solvent polarity and Lewis acid catalysts (e.g., BF₃) to favor endo/exo adducts. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor isomerization dynamics. Computational modeling (DFT) aids in predicting transition states. Report deviations from expected outcomes with error margins and statistical significance tests (e.g., ANOVA) .

Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and oxidative conditions?

  • Methodological Answer : Contradictions often arise from differences in experimental setups (e.g., buffer systems, oxygen exposure). Replicate studies under controlled conditions (pH 3–7, inert atmosphere) using UV-Vis spectroscopy to track degradation kinetics. Compare results with literature via systematic reviews, highlighting variables like antioxidant additives (e.g., α-tocopherol at 0.10% ). Use error propagation analysis to quantify uncertainties in half-life calculations .

Q. How can researchers isolate and characterize individual isomers from the this compound mixture?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or silver-ion-coated columns enables isomer separation. Characterization involves circular dichroism (CD) for optical activity and tandem MS (MS/MS) for fragmentation patterns. Purity assessment requires multi-dimensional NMR (e.g., 2D COSY, NOESY) to confirm geometric isomerism. Document retention times and spectral data in supplementary materials for reproducibility .

Q. What role does this compound play in natural product biosynthesis, and how can this be modeled in vitro?

  • Methodological Answer : In plants, it may act as a volatile organic compound (VOC) signaling molecule. In vitro modeling involves enzymatic assays (e.g., lipoxygenase pathways) or biomimetic synthesis using organocatalysts. Metabolomic profiling (LC-MS) identifies intermediates, while isotopic labeling (¹³C/²H) traces carbon flux. Compare biosynthetic yields with computational pathway predictions to validate hypotheses .

Methodological Frameworks

Q. How should researchers design experiments to investigate the environmental fate of this compound?

  • Methodological Answer : Use microcosm studies to simulate soil/water systems, measuring biodegradation rates via headspace GC-MS. Assess photolytic degradation using solar simulators and HPLC-UV. Include controls for abiotic processes (e.g., hydrolysis). Data analysis must incorporate partition coefficients (log P) and Henry’s law constants to predict environmental mobility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use Bayesian inference for small sample sizes or hierarchical models to account for inter-lab variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance. Raw data and code must be archived for transparency .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility when publishing spectral data for this compound?

  • Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: provide NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS fragmentation patterns in tabular format. Deposit raw spectral files in public repositories (e.g., Zenodo) and cite them in supplementary materials. For novel compounds, include elemental analysis (C, H%) and high-resolution MS data .

Q. What are best practices for visualizing isomer distribution patterns in this compound studies?

  • Methodological Answer : Use heatmaps or radar charts to compare relative abundances across experimental conditions. For structural depictions, employ ChemDraw with IUPAC-compliant settings. In figures, annotate key peaks (e.g., GC-MS base ions) and ensure legends are self-explanatory. Avoid overcrowding; place large datasets (e.g., GC chromatograms) in appendices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Undecatriene
Reactant of Route 2
Reactant of Route 2
1,3,5-Undecatriene

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